N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a furan ring, an oxadiazole moiety, and an isoxazole group. The molecular formula of this compound is with a molecular weight of approximately 339.35 g/mol. Its synthesis and properties make it a candidate for various scientific applications, particularly in the fields of pharmacology and biochemistry.
This compound can be classified under the category of heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and oxygen atoms. It is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. The compound has been cataloged in databases such as PubChem and ChemDiv, where it is available for research purposes.
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step reactions that may include condensation reactions, cyclization processes, and functional group modifications.
The molecular structure features several key components:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.35 g/mol |
| SMILES | O=C(c1ccc(C(F)(F)F)cc1)NCCc1nc(-c2ccco2)no1 |
| InChI | InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14... |
The compound can participate in various chemical reactions:
These reactions often require careful control of pH and temperature to ensure high yields and minimize by-products.
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is not fully elucidated but may involve:
Experimental studies would be necessary to confirm the specific interactions and effects on biological systems.
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7